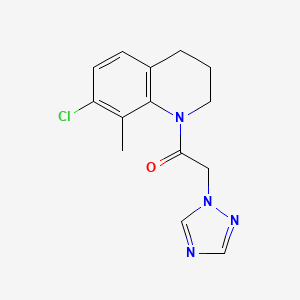
N-(5-chloro-2-hydroxy-3-methylphenyl)oxolane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-hydroxy-3-methylphenyl)oxolane-2-carboxamide, commonly known as Clioquinol, is a synthetic compound that has been extensively studied for its potential therapeutic applications. Clioquinol is a member of the hydroxyquinoline family of compounds and is known to exhibit a wide range of biological activities.
Mécanisme D'action
Clioquinol exerts its biological effects by chelating metal ions, particularly zinc and copper. This leads to a decrease in the activity of metalloproteins, which are involved in a number of cellular processes. In addition, Clioquinol has been shown to inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and repair.
Biochemical and Physiological Effects
Clioquinol has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its ability to inhibit the aggregation of amyloid beta peptides and induce apoptosis in cancer cells, Clioquinol has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and repair. Clioquinol has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Clioquinol in lab experiments is its ability to chelate metal ions, which can be useful in studying the role of metalloproteins in cellular processes. In addition, Clioquinol has been shown to exhibit a wide range of biological activities, which can be useful in studying the mechanisms of disease. However, one of the limitations of using Clioquinol in lab experiments is its potential toxicity, particularly at high concentrations.
Orientations Futures
There are a number of future directions for the study of Clioquinol. One area of research is the development of more potent and selective metal chelators, which could be useful in the treatment of a number of diseases. Another area of research is the development of new therapeutic applications for Clioquinol, particularly in the treatment of neurodegenerative diseases and cancer. Finally, there is a need for further studies to determine the potential toxicity of Clioquinol and to develop safer and more effective dosing regimens.
Méthodes De Synthèse
Clioquinol can be synthesized in a number of ways, but the most commonly used method involves the reaction of 5-chloro-2-hydroxy-3-methylbenzoic acid with 2-aminoethanol in the presence of thionyl chloride. The resulting product is then reacted with 2,3-epoxypropylamine to yield Clioquinol.
Applications De Recherche Scientifique
Clioquinol has been extensively studied for its potential therapeutic applications in a number of diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Clioquinol has been shown to inhibit the aggregation of amyloid beta peptides, which are responsible for the formation of plaques in the brains of Alzheimer's patients. In addition, Clioquinol has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Propriétés
IUPAC Name |
N-(5-chloro-2-hydroxy-3-methylphenyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-7-5-8(13)6-9(11(7)15)14-12(16)10-3-2-4-17-10/h5-6,10,15H,2-4H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUHHZYUWWBICZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)NC(=O)C2CCCO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(3,4-dihydro-2H-chromen-4-yl)-N-[(2-methoxypyridin-4-yl)methyl]acetamide](/img/structure/B7594148.png)


![N-[1-(3-methoxyphenyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7594175.png)


![1-(2,6-dimethylpiperidin-1-yl)-2-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7594200.png)
![Methyl 3-acetamidobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7594210.png)

![N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide](/img/structure/B7594221.png)